molecular formula C16H12N2O3 B3048192 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 16015-50-2

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B3048192
CAS No.: 16015-50-2
M. Wt: 280.28
InChI Key: LEJQOXLDWZKDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 16015-50-2) is a high-purity phthalazine derivative of interest in chemical and pharmaceutical research . The compound has a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol . With a published purity of 98%, this reagent is suitable for use as a key building block in organic synthesis and for the development of novel compounds . Researchers value this dihydrophthalazine core for its potential in supramolecular chemistry and as a precursor in catalysis, owing to its hydrogen-bonding capacity and structural features . As a diazine derivative, it serves as a versatile scaffold for creating more complex molecular structures for various research applications . This product is supplied for laboratory research purposes only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)-4-oxophthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-5-4-6-11(9-10)18-15(19)13-8-3-2-7-12(13)14(17-18)16(20)21/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJQOXLDWZKDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168063
Record name 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-50-2
Record name 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16015-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the condensation of 3-methylbenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the phthalazine ring system

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or nitro groups.

Scientific Research Applications

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and research findings.

Substituent Position and Type

Table 1: Substituent Variations in Phthalazine Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key References
3-(4-Methylphenyl)-4-oxo-... 4-Methylphenyl (3) C16H12N2O4 296.29 Not specified
3-(4-Methoxyphenyl)-4-oxo-... 4-Methoxyphenyl (3) C16H12N2O4 296.28 36710-94-8
3-(4-Ethoxyphenyl)-4-oxo-... 4-Ethoxyphenyl (3) C17H14N2O4 310.30 421565-92-6
3-(2-Hydroxyethyl)-4-oxo-... 2-Hydroxyethyl (3) C11H10N2O4 234.20 CID 2393947
3-(2-(Methylsulfonyl)ethyl)-4-oxo-... Methylsulfonylethyl (3) C13H14N2O5S 296.30 1179594-71-8
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (Parent) None (3) C9H6N2O3 190.16 3260-44-4

Key Observations :

  • Substituent Position : The 3-methylphenyl group in the target compound differs from the 4-methylphenyl isomer (), which may alter steric and electronic interactions.
  • Functional Group Modifications : Hydroxyethyl () and methylsulfonylethyl () substituents introduce polar moieties, affecting bioavailability and reactivity.
Table 2: Research Findings on Analogous Compounds
Compound Name Biological Activity/Use Key Findings References
3-Amino-5-methyl-2-(alkythio)-4-oxo-... Antimicrobial Alkylation enhances activity against Gram-positive bacteria.
3-(4-Methoxyphenyl)-4-oxo-... carboxamide Synthetic intermediate Used in pharmacochemical research.
3-Methyl-4-thioxo-... Structural novelty Thioxo substitution alters electronic properties vs. oxo.

Key Observations :

  • Antimicrobial Potential: Derivatives with alkylthio groups () show promise against microbial pathogens, suggesting the target compound’s methylphenyl group may confer similar activity.
  • Carboxamide Derivatives : These analogs () are utilized as synthetic precursors, highlighting the versatility of phthalazine scaffolds.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Density (g/cm³) Boiling Point (°C) Melting Point (°C) Solubility
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid 1.56 591.8 Not reported Likely polar solvents
3-(2-Hydroxyethyl)-4-oxo-... Not reported Not reported Not reported Enhanced water solubility due to -OH group

Key Observations :

  • The parent compound (CAS 3260-44-4) has a high boiling point (~592°C), typical of aromatic carboxylic acids .
  • Hydroxyethyl substituents () may improve aqueous solubility, critical for drug formulation.

Biological Activity

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No. 16015-50-2) is a synthetic organic compound characterized by its unique phthalazine core structure, which includes a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, making it a candidate for further pharmacological exploration.

  • Molecular Formula : C₁₆H₁₂N₂O₃
  • Molecular Weight : 280.28 g/mol
  • CAS Number : 16015-50-2

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes linked to cancer progression and other diseases. Specific studies have highlighted its potential as an inhibitor of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are associated with tumor growth and metastasis.
  • Antimicrobial Properties : There is emerging evidence that this compound may exhibit antimicrobial activity against various pathogenic bacteria, suggesting its potential use in treating infections.

Case Studies

  • Anticancer Efficacy :
    • In vitro studies have demonstrated that the compound significantly reduces the viability of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics.
    • A xenograft model indicated that treatment with this compound resulted in reduced tumor growth without significant toxicity to normal tissues.
  • Mechanistic Studies :
    • Investigations into the mechanisms of action revealed that the compound induces apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey Features
3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acidC₁₆H₁₁ClN₂O₃Chlorine substitution may enhance biological activity
3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acidC₁₀H₈N₂O₃Lacks the methylphenyl group, affecting solubility and reactivity
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acidC₉H₆N₂O₃Simpler structure with different reactivity patterns

The structural variations among these compounds illustrate how modifications can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use local exhaust ventilation to minimize inhalation exposure, as the compound may cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised during prolonged handling .
  • Storage : Store in a tightly sealed container at room temperature (20–25°C) in a dry, well-ventilated area away from incompatible materials like strong oxidizers .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid generating dust during cleanup .

Q. How can researchers synthesize and purify this compound?

  • Methodological Answer :

  • Synthetic Route : Adapt methodologies from analogous phthalazine derivatives, such as condensation of substituted phenylhydrazines with cyclic ketones, followed by carboxylation. For example, a Cr(III)-mediated synthesis (similar to ) may optimize yield .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : Acquire 1H^1H- and 13C^{13}C-NMR spectra in DMSO-d6 to confirm substitution patterns and carboxylate functionality. Compare chemical shifts with structurally related compounds (e.g., 4-oxo-phthalazine derivatives in and ) .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, aromatic C-H bends at ~750 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS in negative ion mode to detect the molecular ion peak ([M-H]^-) and validate molecular weight .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 1 mM solutions in buffers ranging from pH 2–12 at 37°C). Monitor decomposition via UV-Vis spectroscopy (λ_max ~270 nm for phthalazine derivatives) and correlate with HPLC retention times .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) can identify phase transitions or exothermic reactions .

Q. What strategies can resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Standardize Assays : Replicate antibacterial or enzyme inhibition assays (e.g., MIC tests against E. coli or S. aureus) under controlled conditions (pH, temperature, inoculum size). Cross-validate with positive controls (e.g., ampicillin) .
  • Structural Confirmation : Ensure batch-to-batch consistency via 1H^1H-NMR and X-ray crystallography (if crystalline). Impurities >2% may skew bioactivity results .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like DNA gyrase or β-lactamases. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Analysis : Correlate substituent effects (e.g., methylphenyl vs. fluorophenyl groups) with activity data from analogs (e.g., ) to refine pharmacophore models .

Q. What ecological risks are associated with this compound, and how can they be mitigated?

  • Methodological Answer :

  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Compare results with structurally similar compounds (e.g., ’s ecotoxicity data) .
  • Biodegradation : Use OECD 301F respirometry to assess aerobic biodegradability. If persistent, recommend advanced oxidation processes (e.g., UV/H2_2O2_2) for wastewater treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.